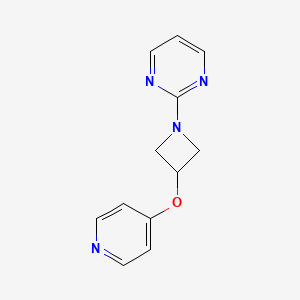
2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a pyrimidine derivative that contains a pyridine and azetidine ring system. It has shown to exhibit promising biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine is not fully understood. However, several studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, viral replication, and inflammation. It has been reported to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression and proliferation. It has also been shown to inhibit the activity of the viral NS5B polymerase, which is required for viral replication. Additionally, it has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine has shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, it has been reported to reduce the expression of pro-inflammatory cytokines, which play a key role in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine has several advantages for lab experiments. It is readily available and can be easily synthesized in high yield and purity. It has also shown to exhibit potent biological activities at low concentrations, making it an attractive candidate for drug discovery and development. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine. One area of interest is the development of novel derivatives with improved potency and selectivity against specific targets. Another area of interest is the investigation of its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of new drug delivery systems may enhance its therapeutic efficacy and reduce its potential toxicity. Overall, the research on 2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine has significant potential for the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine has been reported in the literature. The most common method involves the reaction of 4-chloropyridine with 1-azetidinol in the presence of a base, followed by cyclization with 2-chloro-6-methylpyrimidine. This method has been optimized for high yield and purity and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has shown to exhibit promising biological activities, including anticancer, antiviral, and anti-inflammatory properties. Several studies have reported its ability to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also shown to possess antiviral activity against the hepatitis C virus and anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-4-14-12(15-5-1)16-8-11(9-16)17-10-2-6-13-7-3-10/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQACBGAOAAVGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC=N2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Pyridin-4-yloxy)azetidin-1-yl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

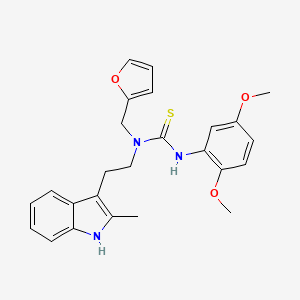
![4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
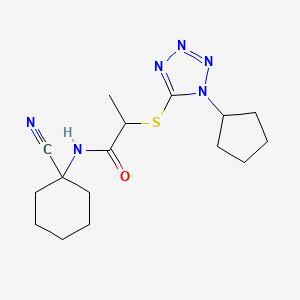
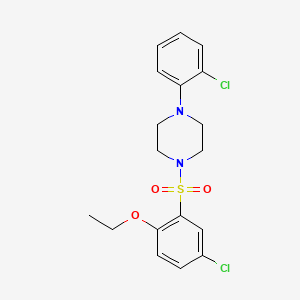
![1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene](/img/structure/B2742975.png)
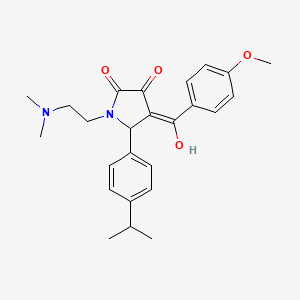
![8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2742977.png)
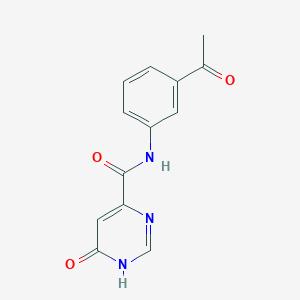
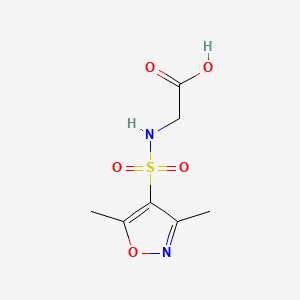
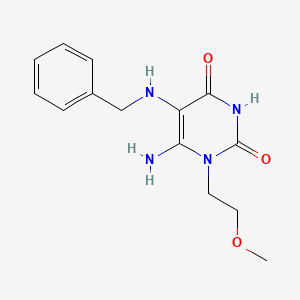
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2742984.png)
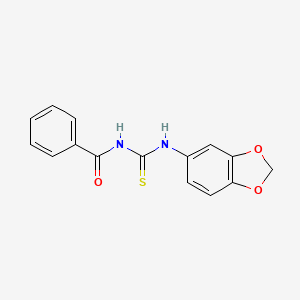
![5-amino-N-(2-ethylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2742990.png)